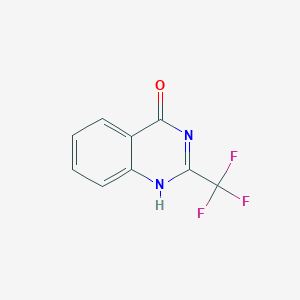

2-(trifluoromethyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVXDVFZJAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a three-step cascade:

-

Condensation : Anthranilic acid reacts with TFA in the presence of propylphosphonic anhydride (T3P) to form an intermediate acyl fluoride.

-

Nucleophilic Attack : An amine attacks the acyl fluoride, generating a transient amide.

-

Cyclization : Intramolecular dehydration yields the quinazolin-4-one core, with the CF₃ group introduced regioselectively at the C2 position.

Optimization studies revealed that T3P enhances reaction efficiency by activating carboxylic acids and mitigating side reactions. A molar ratio of 1:1.2:1.5 (anthranilic acid:TFA:amine) in dichloroethane at 80°C for 12 hours achieved optimal yields (Table 1).

Table 1. Substrate Scope and Yields for One-Pot Synthesis

| Anthranilic Acid Derivative | Amine | Yield (%) |

|---|---|---|

| 5-Nitroanthranilic acid | Benzylamine | 75 |

| 6-Methylanthranilic acid | Cyclohexylamine | 68 |

| 4-Chloroanthranilic acid | Aniline | 62 |

Notably, electron-deficient anthranilic acids (e.g., nitro-substituted) exhibited higher reactivity due to enhanced electrophilicity at the carbonyl group.

Alternative Approaches and Comparative Analysis

While the TFA-mediated method dominates current literature, other strategies have been explored for quinazolin-4-one synthesis, though their applicability to 2-trifluoromethyl derivatives remains limited.

Base-Promoted SNAr Reactions

A transition-metal-free protocol using Cs₂CO₃ in DMSO promotes nucleophilic aromatic substitution (SNAr) between ortho-fluorobenzamides and amides. However, this method typically produces 2-aryl or 2-alkyl quinazolin-4-ones, as fluorobenzamides lack the CF₃ group. Modifications using ortho-trifluoromethylbenzamides remain unreported, though theoretical feasibility exists.

Scalability and Industrial Applicability

The TFA-based cascade reaction demonstrates exceptional scalability. In a representative experiment, 80 g of 5-nitroanthranilic acid reacted with benzylamine and TFA in dichloroethane, affording 59 g (74% yield) of this compound after recrystallization. Key advantages include:

-

Cost Efficiency : TFA ($0.15/g) is significantly cheaper than alternative CF₃ sources like trifluoromethylating reagents (e.g., Umemoto’s reagent, $12/g).

-

Solvent Recovery : Dichloroethane can be distilled and reused, reducing waste.

Derivatization and Functional Group Compatibility

The synthetic versatility of this compound is evidenced by its downstream modifications:

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the 6- or 7-position of the quinazoline ring using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or alkylated quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that 2-(trifluoromethyl)-1H-quinazolin-4-one exhibits significant anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promising results against multiple cancer cell lines, including:

- Leukemia (CCRF-CEM)

- CNS cancers (SF-539, SNB-75, U251)

- Renal cancers (786, RXF393, UO-31)

- Breast cancer (MDA-MB-231) .

The mechanism of action often involves the inhibition of tyrosine kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

Biological Imaging

The compound has been explored as a fluorescent probe for biological imaging. Its unique chemical structure allows it to be used effectively in tracking biological processes at the cellular level, enhancing the visualization of cellular components in real-time.

SARS-CoV-2 Inhibition

Recent studies have identified this compound derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). These compounds demonstrated significant antiviral activity, suggesting their potential role in developing treatments for COVID-19 .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS 35982-55-9)

- Structure : A chloro substituent at the 6-position alongside the 2-trifluoromethyl group.

- Properties : Molecular formula C₉H₄ClF₃N₂O, molecular weight 248.59 g/mol.

2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one (CAS 83800-85-5)

- Structure : A trifluoromethoxy (-OCF₃) group attached to a phenyl ring at the 2-position.

- Properties : Molecular formula C₁₅H₉F₃N₂O₂, molar mass 306.24 g/mol.

4-Chloro-2-(trifluoromethyl)quinazoline (Compound 12 in )

- Structure : Chlorine at the 4-position and trifluoromethyl at the 2-position.

- Synthesis : Prepared via POCl₃-mediated chlorination (88% yield).

- Applications : Serves as an intermediate for further functionalization, such as nucleophilic substitution reactions .

3-(4-Chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one (CAS 1028-40-6)

- Structure : A thioether group at the 2-position and a 4-chlorophenyl substituent.

- Synthesis : Derived from 4-chlorobenzaldehyde and methyl thioacetate.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Quinazolinone Derivatives

Q & A

Q. What are the practical synthetic routes for 2-(trifluoromethyl)-1H-quinazolin-4-one, and how do reaction conditions influence yield?

A one-pot cascade method using trifluoroacetic acid (TFA) as a CF₃ source and propylphosphonic anhydride (T3P) as a coupling/dehydrating agent is widely adopted. Key steps include condensation of anthranilic acid derivatives with amines, followed by cyclization. Reaction optimization (e.g., solvent choice, stoichiometry) is critical: toluene at 80°C for 24 hours achieves yields up to 88% for derivatives like 4-chloro-2-(trifluoromethyl)quinazoline (compound 12 ) .

Q. How can researchers verify the purity and structural integrity of synthesized 2-(trifluoromethyl)quinazolin-4-ones?

Analytical techniques include:

- 1H/13C NMR : To confirm substituent positions and trifluoromethyl integration.

- LC-MS : For molecular ion detection (e.g., [M+H]+ peaks) and purity assessment.

- HPLC : To monitor reaction progress and isolate intermediates (e.g., compound 4u purified via column chromatography) .

Advanced Research Questions

Q. What strategies enable derivatization of the quinazolinone core for structure-activity relationship (SAR) studies?

Functionalization occurs at the 3-position via alkylation or arylation. For example:

- Nucleophilic substitution : 4-chloro derivatives (e.g., 12 ) react with Grignard reagents (e.g., isopropyl magnesium bromide) to yield 4-isopropyl-2-(trifluoromethyl)quinazoline (13 ) (81% yield) .

- Amine coupling : Compound 15 is synthesized by reacting 12 with 3-chloro-4-fluoroaniline (71% yield) .

Q. How do researchers resolve contradictions in biological activity data for trifluoromethylated quinazolinones?

Comparative studies using standardized assays are essential. For example:

- IC50 variability : Antitumor activity of 6-chloro derivatives (IC50: 10.5 µM) vs. kinase inhibitors (IC50: 15.0 µM) may reflect target selectivity. Reproducibility requires strict control of assay conditions (e.g., cell lines, incubation times) .

- Structural modifications : Adding electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability but may reduce solubility, necessitating formulation adjustments .

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating biological activity?

The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP increases by ~1.5 units vs. non-fluorinated analogs).

- Electrophilicity : Stabilizes transition states in enzyme inhibition (e.g., kinase ATP-binding pockets).

- Metabolic resistance : Reduces oxidative degradation by cytochrome P450 enzymes .

Methodological Considerations

Q. How can researchers optimize one-pot synthesis for scalability?

- Reagent selection : T3P minimizes side reactions vs. traditional POCl3-based methods.

- Temperature control : Gradual heating (40°C → 80°C) prevents exothermic decomposition.

- Workflow integration : In-line LC-MS monitoring reduces purification steps .

Q. What are the pitfalls in interpreting NMR data for trifluoromethylated quinazolinones?

- 19F coupling : Splitting patterns in 1H NMR (e.g., JHF ~12 Hz) confirm CF3 attachment.

- Solvent artifacts : DMSO-d6 may cause peak broadening; use CDCl3 for sharper signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.